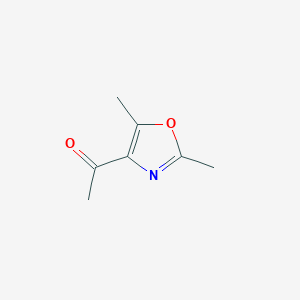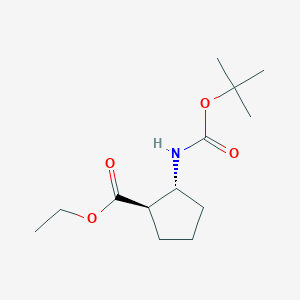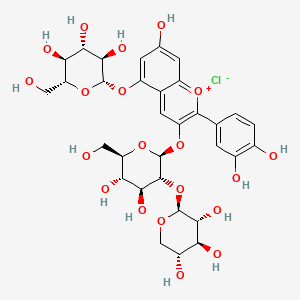
Dmfl-tpd
Übersicht
Beschreibung
DMFL-TPD, also known as N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is an organic compound used in Organic Light Emitting Diode (OLED) technology . It has a molecular weight of 556.74 g/mol and a molecular formula of C41H36N2 . The IUPAC name for DMFL-TPD is 9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine .
Molecular Structure Analysis
The molecular structure of DMFL-TPD includes two phenyl groups and two 3-methylphenyl groups attached to a 9,9-dimethyl-2,7-diaminofluorene core . The exact structure can be represented by the SMILES notation: CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C .
Physical And Chemical Properties Analysis
It has two hydrogen bond acceptors and no hydrogen bond donors . Its PL peak is at 401 nm (in THF), and its UV peak is at 376 nm (in THF) . The TGA (Thermal Gravimetric Analysis) shows a >290 ℃ (0.5% weight loss) .
Wissenschaftliche Forschungsanwendungen
Digital Microfluidics (DMF) in Chemical Biology
Digital Microfluidics Technology
Digital microfluidics (DMF) is a technology for manipulating small droplets containing samples and reagents, controlled by electrical potentials. It's distinct from microchannel-based fluidics due to its precise control over multiple reagent phases without complex networks of microvalves (Jebrail & Wheeler, 2010).
Applications in Biology and Medicine
DMF is applied in proteomics, enzyme assays, immunoassays, DNA applications, cell-based assays, and clinical applications. Its versatility and precision make it a valuable tool in these fields (Jebrail, Bartsch, & Patel, 2012).
Machine Learning in Diabetes Research
- Machine Learning in Diabetes Mellitus (DM): Advanced data mining and machine learning methods are applied in diabetes research, including prediction and diagnosis, complications, genetic background, and healthcare management. These methods help in transforming vast amounts of data into valuable knowledge (Kavakiotis et al., 2017).
Nanotechnology in Medicine
- Nanotechnology in Traditional Chinese Medicine for DM: Nanotechnology plays a significant role in the advancement of traditional Chinese medicine, especially in the treatment and diagnosis of diabetes mellitus. It helps in understanding the mechanisms and improving the efficacy of treatments (Xu, Zhang, Chen, & Chen, 2011).
Other Relevant Research
Teacher Professional Development in Science Education
Studies on teacher professional development (TPD) programs emphasize improving responsible research and innovation in science education. These programs focus on enhancing teaching skills and fostering a positive learning atmosphere (Romero-Ariza, Quesada, & Abril, 2017).
Data Provenance in eScience
Research in data provenance and management in eScience, such as in clinical trials and bioinformatics, underscores the importance of systematic data handling for effective research outcomes (Liu, Bai, Giugni, Williamson, & Taylor, 2014).
Eigenschaften
IUPAC Name |
9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXDAMWVRMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572451 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dmfl-tpd | |
CAS RN |
677350-83-3 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)


![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)






![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)